

Application Note and Protocol for the Analysis of Decarboxy Ciprofloxacin in Tablets

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Compound of Interest

Compound Name: Decarboxy Ciprofloxacin

Cat. No.: B193964

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Introduction

Ciprofloxacin is a widely used fluoroquinolone antibiotic. During its synthesis and storage, impurities can arise, one of which is **Decarboxy Ciprofloxacin**. The presence of such impurities must be monitored to ensure the safety and efficacy of the final pharmaceutical product. This document provides a detailed application note and protocol for the sample preparation and analysis of **Decarboxy Ciprofloxacin** in tablets using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is based on established analytical procedures for Ciprofloxacin and its related substances and is suitable for routine quality control analysis.^{[1][2]}

Experimental Protocols

Materials and Reagents

- Ciprofloxacin tablets
- **Decarboxy Ciprofloxacin** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Orthophosphoric acid (AR grade)
- Triethylamine (for pH adjustment)
- Water (HPLC grade)
- 0.45 µm syringe filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - UV-Vis Detector
 - Quaternary or Binary Pump
 - Autosampler
 - Column Oven
 - Data Acquisition and Processing Software
- Analytical balance
- Sonicator
- pH meter
- Volumetric flasks and pipettes

Chromatographic Conditions

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	0.15% Orthophosphoric acid (pH adjusted to 3.0 with triethylamine) : Acetonitrile (Gradient)
Flow Rate	0.7 mL/min
Column Temperature	35°C
Detection Wavelength	278 nm
Injection Volume	10.0 µL

Note: The gradient program should be optimized to ensure adequate separation of **Decarboxy Ciprofloxacin** from Ciprofloxacin and other potential impurities.

Preparation of Standard Solutions

2.4.1. Standard Stock Solution of **Decarboxy Ciprofloxacin** (100 µg/mL)

- Accurately weigh about 10 mg of **Decarboxy Ciprofloxacin** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent (Mobile Phase A or a suitable solvent mixture) and sonicate to dissolve.
- Make up the volume to 100 mL with the diluent.

2.4.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected range of the analyte in the sample solutions (e.g., LOQ to 150% of the specification limit).

Preparation of Sample Solution

- Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

- Accurately weigh a quantity of the powdered tablets equivalent to a specified amount of Ciprofloxacin (e.g., 50 mg).
- Transfer the powder to a suitable volumetric flask (e.g., 50 mL).
- Add approximately 30 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient and its impurities.
- Allow the solution to cool to room temperature and then make up the volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.^{[1][2]} The following parameters should be assessed:

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for Decarboxy Ciprofloxacin should be well-resolved from other components in the chromatogram (e.g., Ciprofloxacin, other impurities, placebo components).
Linearity	Correlation coefficient (r^2) ≥ 0.999 over the concentration range.
Accuracy (% Recovery)	98.0% to 102.0% at different concentration levels (e.g., 50%, 100%, 150%). ^[2]
Precision (% RSD)	Repeatability (Intra-day): $\leq 2.0\%$ Intermediate Precision (Inter-day): $\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1
Robustness	The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

Table 1: Summary of Quantitative Data for Method Validation

Parameter	Result
Linearity Range	LOQ - 150% of specification limit
Correlation Coefficient (r^2)	0.9999[1]
Accuracy (% Recovery at 100%)	99.5% - 101.1%[1]
Precision (% RSD - Repeatability)	< 2.0%
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined

Workflow Diagram



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Caption: Workflow for the preparation of tablet samples for **Decarboxy Ciprofloxacin** analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the determination of **Decarboxy Ciprofloxacin** in tablet formulations. Proper sample preparation and method validation are crucial to ensure accurate and precise results, which are essential for the quality control of pharmaceutical products.

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References

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